Mesitylenesulfonic benzylidenehydrazide
Description
Properties
CAS No. |
16182-18-6 |
|---|---|
Molecular Formula |
C16H18N2O2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H18N2O2S/c1-12-9-13(2)16(14(3)10-12)21(19,20)18-17-11-15-7-5-4-6-8-15/h4-11,18H,1-3H3/b17-11- |
InChI Key |
UZISGOKGIUQLLS-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N/N=C\C2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Transalkylation of Xylene
Mesitylene is synthesized via the transalkylation of xylene isomers over solid acid catalysts such as zeolites or aluminosilicates. The reaction proceeds via a reversible disproportionation mechanism:
Typical conditions include temperatures of 200–300°C and pressures of 10–30 bar, yielding mesitylene with >85% selectivity. Catalytic systems like zeolite Beta enhance methyl group transfer efficiency while minimizing side products like pseudocumene.
Trimerization of Acetone
An alternative route involves the acid-catalyzed trimerization of acetone, which proceeds via aldol condensation and dehydration:
This method produces a mixture of mesitylene (60–70%) and 1,2,4-trimethylbenzene (30–40%), necessitating fractional distillation for purification.
The introduction of a sulfonic acid group to mesitylene is achieved through electrophilic aromatic substitution. Two sulfonation strategies are documented:
Direct Sulfonation with Fuming Sulfuric Acid
Mesitylene reacts with oleum (20–30% SO) in a high-boiling solvent such as 1,2,4-trichlorobenzene (BP 214°C) at 140–160°C. The reaction follows first-order kinetics with respect to mesitylene, achieving >90% conversion within 6–8 hours:
Key parameters include maintaining anhydrous conditions to prevent desulfonation and using a 1:1.2 molar ratio of mesitylene to oleum.
Solvent-Mediated Sulfonation
Recent patents describe sulfonation in phosphoric acid or polyphosphoric acid solvents at 160–200°C. This approach reduces sulfuric acid consumption by 40% compared to traditional methods while achieving comparable yields (88–92%). The solvent acts as both reaction medium and dehydrating agent, facilitating sulfonic acid group incorporation.
Formation of Mesitylenesulfonic Hydrazide
Mesitylenesulfonic acid is converted to its hydrazide derivative via nucleophilic acyl substitution. Two protocols are prevalent:
Hydrazine Monohydrate Method
A solution of mesitylenesulfonic acid in ethanol reacts with hydrazine monohydrate () under reflux (78°C) for 12 hours:
The product precipitates upon cooling and is recrystallized from aqueous ethanol (yield: 75–80%). Excess hydrazine (1.5 equiv) ensures complete conversion.
Thionyl Chloride Activation
Activation of the sulfonic acid with thionyl chloride () prior to hydrazine treatment enhances reaction efficiency:
Condensation with Benzaldehyde
The final step involves condensation of mesitylenesulfonic hydrazide with benzaldehyde to form the benzylidenehydrazide:
Acid-Catalyzed Condensation
In ethanol or methanol solvent, a catalytic amount of acetic acid (5 mol%) promotes hydrazone formation at 60–70°C:
Reaction completion within 4–6 hours affords the product in 70–75% yield after silica gel chromatography.
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 100°C) reduces reaction time to 20–30 minutes with comparable yields (72–78%). This method minimizes thermal decomposition of the hydrazide precursor.
Analytical Characterization
Critical quality control parameters for this compound include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% (UV detection at 254 nm) |
| Melting Point | DSC | 192–195°C |
| Sulfur Content | Elemental Analysis | 10.2–10.6% (theoretical: 10.4%) |
| Hydrazone Configuration | H NMR | E/Z ratio ≥ 9:1 |
Industrial-Scale Optimization
Large-scale production (≥100 kg/batch) employs continuous flow reactors for sulfonation and hydrazide formation steps. Key advancements include:
Chemical Reactions Analysis
Types of Reactions
Mesitylenesulfonic benzylidenehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzylidenehydrazide moiety into corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Substituted sulfonic acid derivatives.
Scientific Research Applications
Mesitylenesulfonic benzylidenehydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of mesitylenesulfonic benzylidenehydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with protein synthesis and DNA replication .
Comparison with Similar Compounds
Comparison with Similar Benzylidenehydrazide Derivatives
Structural and Electronic Properties
Mesitylenesulfonic Benzylidenehydrazide vs. Nicotinic Acid Benzylidenehydrazides ()
- Structural Differences : The mesitylenesulfonyl group introduces steric bulk and electron-withdrawing effects, contrasting with the electron-donating pyridine ring in nicotinic acid derivatives.
- Electronic Effects : Density functional theory (DFT) studies on nicotinic acid benzylidenehydrazides reveal HOMO-LUMO gaps (~4.5–5.5 eV) and nucleophilic sites at nitrogen and oxygen atoms (). The mesitylenesulfonyl group likely reduces electron density on the hydrazide linker, altering reactivity and metal-coordination capabilities.
This compound vs. BNBZ Derivatives ()
- Functional Group Impact : BNBZ derivatives (e.g., 3,5-dibromo-2,4-dihydroxybenzylidenehydrazide) feature hydroxyl groups critical for enzyme inhibition (e.g., FabZ). In contrast, the mesitylenesulfonic group lacks hydroxyls but may reduce aggregation tendencies (a common issue with hydroxyphenylhydrazones, ).
This compound vs. Antitubercular Triazole Conjugates ()
- Bioactivity : Triazole-benzylidenehydrazide hybrids show MIC values as low as 0.78 µg/mL against Mycobacterium tuberculosis (). The mesitylenesulfonic variant’s bulky substituents may hinder binding to bacterial targets like DprE1 but could improve pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for mesitylenesulfonic benzylidenehydrazide, and how do substituent variations impact reaction yields?
- Methodology : Synthesis typically involves condensation of mesitylenesulfonic hydrazide with substituted benzaldehydes under reflux in ethanol or methanol. Substituents (e.g., -NO₂, -OCH₃, -Cl) influence electronic effects, altering reaction kinetics and yields. For example, electron-withdrawing groups (e.g., -NO₂) enhance reactivity due to increased electrophilicity of the aldehyde . Characterization via FT-IR and NMR confirms imine bond formation (C=N stretch ~1600 cm⁻¹; δ 8.3–8.5 ppm for aromatic protons).
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodology :
- FT-IR : Identifies functional groups (e.g., sulfonyl S=O at ~1350–1150 cm⁻¹, C=N at ~1600 cm⁻¹).
- ¹H/¹³C NMR : Assigns proton environments (e.g., imine proton at δ 8.3–8.5 ppm) and confirms regiochemistry.
- Mass spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns.
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities .
Q. How are antimicrobial activities of this compound derivatives evaluated in vitro?
- Methodology : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined by serial dilution (e.g., 1–256 µg/mL). Positive controls (e.g., ampicillin) and solvent controls (DMSO) are mandatory. Data analyzed via ANOVA with post-hoc tests (p < 0.05 significance) .
Advanced Research Questions
Q. How can contradictory bioactivity data between structurally similar derivatives be resolved?
- Methodology :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., meta-NO₂ vs. para-OCH₃) on lipophilicity (logP) and membrane permeability.
- Molecular docking : Predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase).
- In vitro enzyme assays : Validate inhibitory potency (IC₅₀) to rule out false positives from aggregation artifacts .
Q. What strategies optimize reaction conditions for high-yield synthesis of this compound derivatives?
- Methodology :
- Design of Experiments (DoE) : Vary temperature (25–80°C), solvent polarity (ethanol vs. DMF), and catalyst (e.g., glacial acetic acid) to identify optimal parameters.
- Kinetic studies : Monitor reaction progress via TLC/HPLC to determine rate-limiting steps.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure products .
Q. How can computational modeling predict the reactivity of this compound derivatives in biological systems?
- Methodology :
- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to assess electron-transfer potential.
- MD simulations : Model interactions with lipid bilayers to predict cellular uptake.
- ADMET profiling : Use tools like SwissADME to estimate bioavailability and toxicity risks .
Q. What analytical approaches resolve spectral data contradictions (e.g., unexpected splitting in NMR)?
- Methodology :
- Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation around C=N bond).
- COSY/NOESY : Identify through-space couplings or conformational isomerism.
- High-resolution MS : Rule out isotopic or impurity interference .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodology :
- UV-Vis spectroscopy : Monitor absorbance changes (λ_max ~300 nm) under varying pH (2–12).
- HPLC stability studies : Quantify degradation products (e.g., hydrolysis to hydrazine derivatives).
- pKa determination : Use potentiometric titration to identify protonation sites affecting solubility .
Data Reporting Standards
- Experimental reproducibility : Report triplicate measurements with standard error mean (SEM) .
- Crystallographic data : Deposit CIF files in public repositories (e.g., Cambridge Structural Database) .
- Ethical compliance : Adhere to institutional guidelines for antimicrobial testing to avoid overinterpretation of preliminary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
